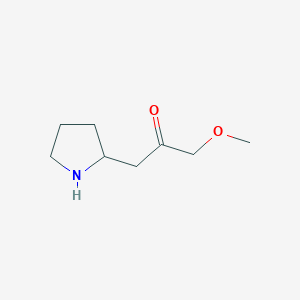
1-Methoxy-3-(pyrrolidin-2-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-3-(pyrrolidin-2-yl)propan-2-one is an organic compound that features a pyrrolidine ring, a methoxy group, and a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(pyrrolidin-2-yl)propan-2-one can be synthesized through a multi-step process involving the reaction of pyrrolidine with appropriate alkylating agents and subsequent functional group transformations. One common method involves the alkylation of pyrrolidine with 3-chloropropan-2-one followed by methoxylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions: 1-Methoxy-3-(pyrrolidin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxy or pyrrolidine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-Methoxy-3-(pyrrolidin-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 1-Methoxy-3-(pyrrolidin-2-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
- 1-Methoxy-3-(pyrrolidin-1-yl)propan-2-one
- 1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one
- 1-Methoxy-3-(pyrrolidin-4-yl)propan-2-one
Comparison: 1-Methoxy-3-(pyrrolidin-2-yl)propan-2-one is unique due to the position of the pyrrolidine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable candidate for specific applications in medicinal chemistry and organic synthesis.
生物活性
1-Methoxy-3-(pyrrolidin-2-yl)propan-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group and a pyrrolidinyl moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrrolidinyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, while the methoxy group modulates electronic properties, influencing the compound’s reactivity and selectivity towards specific receptors and enzymes .
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 4 µg/mL |
| Pyrrolidine Derivative A | E. coli | 8 µg/mL |
| Pyrrolidine Derivative B | Multidrug-resistant S. aureus | 3 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been tested against A549 human lung adenocarcinoma cells, showing a dose-dependent reduction in cell viability .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Adenocarcinoma) | 15 | |
| MCF7 (Breast Cancer) | 20 | |
| HeLa (Cervical Cancer) | 18 |
Case Studies
A notable study investigated the effects of this compound on T. brucei, the causative agent of sleeping sickness. The compound demonstrated significant inhibitory activity against the growth of this parasite in vitro, with an EC50 value of 260 nM, highlighting its potential as an anti-parasitic agent .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest that the compound has favorable pharmacokinetic properties, which may support its use in therapeutic applications.
Table 3: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | Moderate |
| Half-life | 4 hours |
| Peak Plasma Concentration | 500 ng/mL |
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
1-methoxy-3-pyrrolidin-2-ylpropan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-11-6-8(10)5-7-3-2-4-9-7/h7,9H,2-6H2,1H3 |
InChIキー |
WTZMORROWMFUPN-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)CC1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















